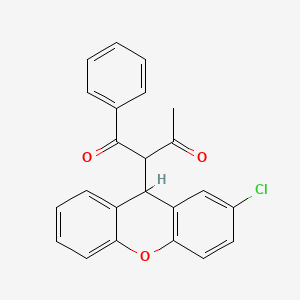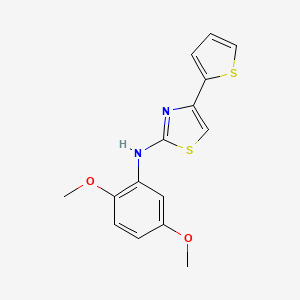![molecular formula C21H30N2O3 B3946915 2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3946915.png)
2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane
説明
2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as BDAA and belongs to the class of spirocyclic compounds.
作用機序
The mechanism of action of BDAA is not fully understood, but it is believed to act through multiple pathways. BDAA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. HDAC inhibition by BDAA leads to the upregulation of genes involved in cell cycle arrest and apoptosis, which may explain its anticancer effects. BDAA has also been shown to modulate the activity of ion channels, which may explain its anticonvulsant effects.
Biochemical and Physiological Effects:
BDAA has been shown to have various biochemical and physiological effects in preclinical studies. BDAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDAA has also been shown to reduce beta-amyloid aggregation and prevent neuronal death in Alzheimer's disease models. In epilepsy models, BDAA has been shown to reduce seizure activity and increase the threshold for seizure induction.
実験室実験の利点と制限
One advantage of using BDAA in lab experiments is its potential as a therapeutic agent for various diseases and disorders. BDAA has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of using BDAA in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
将来の方向性
There are several future directions for research on BDAA. One area of research is the development of BDAA as an anticancer agent, as it has shown promising results in preclinical studies. Another area of research is the development of BDAA as a neuroprotective agent for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BDAA and its potential therapeutic applications in other diseases and disorders.
科学的研究の応用
BDAA has been studied for its potential therapeutic applications in various diseases and disorders. Some of the areas of research include cancer, Alzheimer's disease, and epilepsy. BDAA has shown promising results in preclinical studies as an anticancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In Alzheimer's disease, BDAA has shown potential as a neuroprotective agent by reducing beta-amyloid aggregation and preventing neuronal death. In epilepsy, BDAA has been shown to have anticonvulsant effects, making it a potential treatment option for this disorder.
特性
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-7-19(24)23-13-11-21(16-23)10-6-12-22(15-21)14-17-8-5-9-18(25-2)20(17)26-3/h4-5,8-9H,1,6-7,10-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNTVVMQXVUVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine oxalate](/img/structure/B3946835.png)
![ethyl 3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3946843.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4-(4-methylphenoxy)-4-piperidinecarboxamide hydrochloride](/img/structure/B3946852.png)



![N~1~-(2-hydroxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3946905.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine oxalate](/img/structure/B3946907.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3946919.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3946932.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3946940.png)
![N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3946946.png)
![ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946947.png)